molecular formula C20H19N3O5S B2967558 Ethyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 1322220-12-1

Ethyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2967558
CAS No.: 1322220-12-1
M. Wt: 413.45
InChI Key: OZULLWLCFMMPCW-MRCUWXFGSA-N
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Description

Ethyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a 1,3-benzothiazole core substituted with 5,7-dimethyl groups and a 2-nitrobenzoyl imino moiety at position 2. The ethyl acetate group at position 3 enhances its solubility in organic solvents and modulates its reactivity. Benzothiazoles are heterocyclic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and biological activity .

Properties

IUPAC Name

ethyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-4-28-17(24)11-22-16-10-12(2)9-13(3)18(16)29-20(22)21-19(25)14-7-5-6-8-15(14)23(26)27/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZULLWLCFMMPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a synthetic compound belonging to the benzothiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular formula: C20H19N3O5SC_{20}H_{19}N_{3}O_{5}S, with a molecular weight of 413.45 g/mol. Its structure includes a benzothiazole core substituted with a nitrobenzoyl group and an ethyl acetate moiety. These structural features contribute to its biological activity.

Property Details
Molecular FormulaC20H19N3O5S
Molecular Weight413.45 g/mol
Core StructureBenzothiazole
Functional GroupsNitrobenzoyl, Ethyl Acetate

Biological Activities

Research indicates that benzothiazole derivatives exhibit significant biological activities, including:

  • Antimicrobial Activity : this compound has shown promising results against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens.
  • Anticancer Properties : Similar compounds in the benzothiazole class have been evaluated for their cytotoxic effects against tumorigenic cell lines. For instance, derivatives have shown selective cytotoxicity against cancer cells while sparing normal cells. The compound's IC50 values indicate moderate to high potency in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest that benzothiazole derivatives can modulate inflammatory pathways, presenting potential as anti-inflammatory agents.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluating various benzothiazole derivatives reported that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL against tested microorganisms .
  • Cytotoxicity Testing : In vitro testing against human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that certain derivatives had IC50 values as low as 30 ng/mL, indicating strong anticancer activity .
  • Anti-inflammatory Activity : Research on related compounds demonstrated significant inhibition of pro-inflammatory cytokines in cell culture models, suggesting that the compound could be beneficial in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Cellular Pathway Modulation : It is hypothesized that the compound alters signaling pathways associated with cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparative Analysis of Key Features

Compound Core Structure Key Substituents Molecular Weight (g/mol) Applications
Target Compound Benzothiazole 5,7-dimethyl; 2-(2-nitrobenzoyl)imino ~405.4 (estimated) Agrochemicals, pharmaceuticals
Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate Benzothiazole 4-chloro; 2-ketone 299.75 Pesticides, herbicides
Ethyl 2-nitrobenzoylacetate Acyclic 2-nitrobenzoyl 237.21 Intermediate in organic synthesis
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate Imidazole 4-chlorophenyl; phenyl 354.83 Anticancer agents

Q & A

Basic: What are the recommended synthetic routes for Ethyl 2-[5,7-dimethyl-2-(2-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate, and how can reaction conditions be optimized?

Answer:
The compound’s synthesis involves multi-step reactions, typically starting with functionalization of the benzothiazole core. A common approach is the condensation of 2-aminobenzothiazole derivatives with activated carbonyl intermediates. For example, analogous methods (e.g., ) employ:

  • Step 1: Reaction of 2-amino-5,7-dimethyl-1,3-benzothiazole with ethyl chloroacetate to introduce the acetamide side chain.
  • Step 2: Condensation with 2-nitrobenzoyl chloride under basic conditions (e.g., triethylamine in anhydrous THF) to form the imino linkage.

Optimization Tips:

  • Monitor reaction progress via TLC or HPLC to avoid over-reaction of nitrobenzoyl intermediates, which may lead to byproducts (e.g., ).
  • Use high-purity solvents (e.g., dried CHCl₃ or DMF) to minimize hydrolysis of reactive intermediates.
  • Yield improvements (up to 70–80%) are achievable via reflux in aprotic solvents with catalytic DMAP ().

Basic: How can spectroscopic techniques (NMR, IR) validate the structure of this compound, and what key signals should researchers prioritize?

Answer:
1H NMR:

  • Benzothiazole protons: Look for aromatic signals in δ 6.8–8.2 ppm (split due to dimethyl groups at C5/C7).
  • Ethyl acetate group: Triplet at δ 1.2–1.4 ppm (CH₃) and quartet at δ 4.1–4.3 ppm (CH₂).
  • Nitrobenzoyl protons: Distinct doublets at δ 7.5–8.5 ppm (ortho/meta coupling to nitro group) ().

IR:

  • C=O stretch: ~1680–1720 cm⁻¹ (ester and nitrobenzoyl carbonyl).
  • N–H stretch (imino): ~3170–3200 cm⁻¹ ( ).

Validation Protocol:

  • Compare experimental spectra with computational predictions (e.g., DFT) or analogous compounds (e.g., ).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region.

Advanced: What challenges arise in crystallographic refinement of this compound, and how can software like SHELXL or WinGX address them?

Answer:
Challenges:

  • Disorder in nitrobenzoyl groups: The nitro group’s electron density may exhibit rotational disorder, complicating refinement ( ).
  • Hydrogen bonding networks: Non-classical interactions (e.g., C–H⋯O) require careful parameterization ().

Methodological Solutions:

  • SHELXL: Use PART and SUMP instructions to model disordered regions. Apply ISOR restraints to nitro group atoms ( ).
  • WinGX: Generate ORTEP diagrams to visualize hydrogen bonding and validate thermal ellipsoid orientations ( ).
  • Data Quality: Collect high-resolution (<1.0 Å) data to resolve weak electron density ( ).

Example from :
In a structurally similar benzothiazole derivative, intermolecular N–H⋯N and C–H⋯O bonds were resolved using SHELXL’s DFIX and DANG constraints, achieving an R-factor of 0.044.

Advanced: How do steric and electronic effects of the 5,7-dimethyl and 2-nitrobenzoyl substituents influence reactivity in further functionalization?

Answer:
Steric Effects:

  • 5,7-Dimethyl groups: Shield the benzothiazole core, limiting nucleophilic attack at C2. This necessitates bulky electrophiles (e.g., tert-butyl esters) for regioselective modification ().

Electronic Effects:

  • Nitrobenzoyl moiety: The electron-withdrawing nitro group reduces electron density at the imino nitrogen, making it less susceptible to protonation but more reactive toward nucleophilic additions (e.g., Grignard reagents) ( ).

Case Study ():
In a related adamantyl-benzothiazole derivative, steric hindrance from the adamantyl group shifted reactivity to the acetamide side chain, enabling selective alkylation.

Advanced: How can researchers resolve contradictions between computational predictions and experimental data (e.g., bond lengths, reaction yields)?

Answer:
Common Discrepancies:

  • Bond length mismatches: Computational models (e.g., DFT) may underestimate steric strain in nitrobenzoyl-imino linkages.

Resolution Strategies:

Hybrid Methods: Combine X-ray crystallography (experimental bond lengths) with DFT optimization (gas-phase vs. solid-state adjustments) ( ).

Reaction Yield Analysis: Use DoE (Design of Experiments) to identify critical variables (e.g., solvent polarity, temperature) affecting yield inconsistencies ( ).

Example Workflow:

  • Step 1: Perform single-crystal XRD to obtain precise bond lengths.
  • Step 2: Re-optimize DFT parameters using CRYSTAL17’s periodic boundary conditions.

Advanced: What strategies mitigate polymorphism issues during crystallization, and how can they be detected?

Answer:
Detection Methods:

  • PXRD: Compare experimental patterns with simulated data from single-crystal structures ().
  • DSC/TGA: Identify polymorphic transitions via endothermic/exothermic peaks ( ).

Mitigation Strategies:

  • Solvent Screening: Use high-boiling solvents (e.g., DMSO, DMF) to slow nucleation and favor thermodynamically stable forms ().
  • Additives: Introduce trace polymers (e.g., PEG) to template specific crystal packing ().

Data from :
A triclinic P1 space group was obtained for a benzothiazole analog using slow evaporation from ethanol, avoiding kinetic polymorphs.

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